2-(2-Ethynylphenyl)acetic acid

Overview

Description

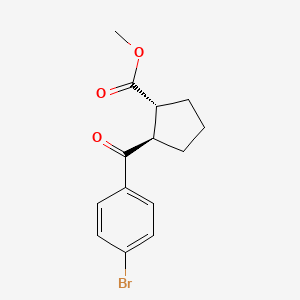

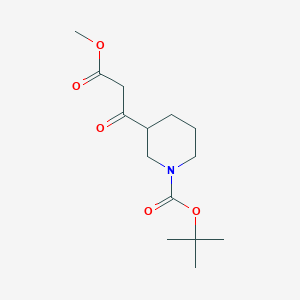

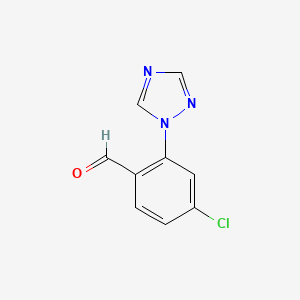

2-(2-Ethynylphenyl)acetic acid (2-EPA) is an organic compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields, such as medicine, biochemistry, and materials science. 2-EPA is a derivative of acetic acid, an important component of many biological processes, and is composed of an ethynyl group attached to a phenyl group. This structure allows 2-EPA to interact with a variety of molecules, making it a valuable tool in research and development.

Scientific Research Applications

Chiral Auxiliary Compound

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to 2-(2-Ethynylphenyl)acetic acid, has been explored as a versatile chiral phosphonic auxiliary. This compound shows potential as a chiral derivatizing agent for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra. It could be used as a chiral derivatizing agent and a chiral shift reagent (CSA) in chemical analyses (Majewska, 2019).

Green Acylation Route

Research into a green route for the acylation of resorcinol with acetic acid has relevance. Acetic acid, a closely related compound to 2-(2-Ethynylphenyl)acetic acid, can be used as an eco-friendly acylating agent. This process involves various solid acid catalysts and highlights the importance of using non-polluting and reusable catalysts in acylation reactions (Yadav & Joshi, 2002).

Oxidation Catalyst

A study on the synergistic effects of TiO2 and palladium-based cocatalysts on the selective oxidation of ethene to acetic acid on Mo-V-Nb oxide domains reveals insights into catalysis that may be relevant to the oxidation reactions of 2-(2-Ethynylphenyl)acetic acid. These catalysts demonstrate high stability and efficiency, making them suitable for high-temperature operations and achieving high acetic acid productivities (Li & Iglesia, 2007).

Application as Homogeneous Catalysts

A theoretical study on the use of low-molecular-weight mono- and multifunctional terminal alkynes (to which 2-(2-Ethynylphenyl)acetic acid is structurally related) as catalysts for acetalization and esterification is significant. This research suggests that terminal ethynyl groups in these alkynes can act as acid catalytic centers for such reactions, showing potential applications in organic synthesis (Sekerová et al., 2019).

Adsorption Studies

Research on 2,4,5-Trichlorophenoxy acetic acid, a compound structurally similar to 2-(2-Ethynylphenyl)acetic acid, has focused on its adsorption behavior. This study could provide insight into the adsorption properties of similar acetic acid derivatives on various substrates, an important aspect in environmental chemistry and sensor technology (Khan & Akhtar, 2011).

Catalytic Conversion to Ketene

The study of the catalytic conversion of acetic acid to ketene and combustion-like products on LaMnO3(100) surfaces might offer insights into the catalytic behavior of 2-(2-Ethynylphenyl)acetic acid in similar reactions. This research emphasizes the role of specific catalytic surfaces and conditions in the formation of various products, which is crucial for understanding the catalytic processes involving acetic acid derivatives (Zhang, Mullins, & Savara, 2019).

Bioactivation of Phenyl Acetylene Group

A study on the bioactivation of a terminal phenyl acetylene group, a structural feature related to 2-(2-Ethynylphenyl)acetic acid, sheds light on the oxidative processes that such compounds undergo in biological systems. This research could be pertinent to understanding the metabolic pathways and reactions of similar compounds in biological contexts (Subramanian et al., 2011).

properties

IUPAC Name |

2-(2-ethynylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBGQUFYQODLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethynylphenyl)acetic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)

![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)